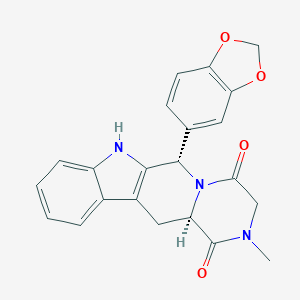

cis-ent-Tadalafil

概要

説明

cis-ent-Tadalafil, is a diastereomer of the well-known compound Tadalafil, which is used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow in the penis and lungs . The (6S,12aR)-diastereomer, however, is an inactive form and does not exhibit the same pharmacological effects as the active (6R,12aR)-isomer .

準備方法

The synthesis of cis-ent-Tadalafil, involves several steps starting from the appropriate chiral precursors. One common synthetic route involves the use of D-tryptophan methyl ester as a starting material. The process includes the formation of a chloroacetyl intermediate, followed by cyclization and subsequent purification steps . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the separation of the desired diastereomer from other isomers . The reaction conditions typically include the use of polar solvents such as dimethylformamide (DMF), 1,4-dioxane, and dimethyl sulfoxide (DMSO), followed by recrystallization .

化学反応の分析

Pictet-Spengler Condensation

-

Reactants : D-Tryptophan methyl ester hydrochloride and piperonylaldehyde.

-

Conditions :

-

Solvent: Methanol or nitromethane (8–10 vol. equivalents).

-

Catalyst: HCl (1–2 equivalents).

-

Temperature: Reflux (~80°C).

-

Time: 9–10 hours.

-

-

Outcome : Forms the cis-tetrahydroisoquinoline core with >80% diastereoselectivity for the cis isomer .

| Parameter | Value/Detail | Source |

|---|---|---|

| Diastereomeric Ratio | ~1:1 (cis/trans) without optimization | |

| Yield (Optimized) | 78–85% |

Radical Cyclization

Radical-mediated cyclization ensures stereochemical fidelity:

-

Reactants : Bromoimidate ester intermediate.

-

Conditions :

-

Radical initiator: AIBN (azobisisobutyronitrile).

-

Reducing agent: n-BuSnH.

-

Solvent: Toluene.

-

Temperature: 80°C.

-

-

Outcome : Generates cis-1-substituted tetrahydroisoquinoline with 99% enantiomeric excess (ee) .

| Parameter | Value/Detail | Source |

|---|---|---|

| Enantiomeric Excess | 99% | |

| Reaction Time | 2–4 hours |

Chloroacetylation and Aminolysis

-

Chloroacetylation :

-

Aminolysis :

Oxidation

-

Typical Reagents : KMnO, CrO.

-

Outcome : Hydroxylation or epoxidation of the diketopiperazine ring.

-

Application : Generates metabolites for pharmacokinetic studies .

Reduction

-

Typical Reagents : LiAlH, NaBH.

-

Outcome : Selective reduction of carbonyl groups to hydroxyl or amine functionalities.

Side Reactions and Isomerization

-

Trans-Cis Isomerization :

-

Byproducts :

Mechanistic Insights

科学的研究の応用

Chemical Research Applications

Cis-ent-Tadalafil serves as a reference material in analytical chemistry. Its structural properties allow it to be utilized in the development and validation of analytical methods. The compound is particularly useful in studies involving drug metabolism and pharmacokinetics due to its ability to inhibit PDE5, which is critical for understanding the pharmacological effects of similar compounds.

Research involving this compound has focused on its biological activities, particularly its effects on PDE5 and other molecular targets. Studies have shown that this compound can enhance cyclic guanosine monophosphate (cGMP) levels, leading to increased blood flow and smooth muscle relaxation.

Case Study: Efficacy in Erectile Dysfunction

A significant body of research has examined the efficacy of tadalafil (and by extension, its stereoisomers) in treating erectile dysfunction (ED). A meta-analysis indicated that tadalafil significantly improved erectile function compared to placebo across various patient demographics. For instance, patients treated with tadalafil reported substantial improvements in the International Index of Erectile Function (IIEF) scores, with 71% of participants on 10 mg and 84% on 20 mg reporting improved erections compared to only 33% in the placebo group .

Table 2: Efficacy Outcomes from Tadalafil Studies

| Study Reference | Tadalafil Dose | Improvement Rate (%) | Placebo Improvement Rate (%) |

|---|---|---|---|

| Cappelleri et al. (1999) | 10 mg | 71 | 33 |

| Eardley et al. (2004) | 20 mg | 84 | 30 |

Medical Applications

The therapeutic potential of this compound extends beyond ED. Ongoing research is exploring its applications in treating conditions such as pulmonary arterial hypertension (PAH) and chronic obstructive pulmonary disease (COPD).

Case Study: Tadalafil in COPD Patients

A randomized controlled trial assessed the effects of tadalafil on exercise capacity and quality of life in COPD patients. The study found that patients receiving tadalafil demonstrated significant improvements in their six-minute walk distance compared to those receiving a placebo . This suggests that this compound could play a role in enhancing the quality of life for individuals with respiratory conditions.

Industrial Applications

In addition to its research applications, this compound is utilized in pharmaceutical development. Its role as a standard in quality control processes ensures that new formulations meet safety and efficacy standards.

Table 3: Industrial Uses of this compound

| Application | Description |

|---|---|

| Pharmaceutical Development | Used as a reference standard for new drug formulations |

| Quality Control | Ensures consistency and reliability in production |

作用機序

As an inactive diastereomer, cis-ent-Tadalafil, does not exhibit the same mechanism of action as the active (6R,12aR)-isomer. The active form of Tadalafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and increased blood flow . the (6S,12aR)-diastereomer does not effectively inhibit PDE5 and therefore does not produce these effects .

類似化合物との比較

cis-ent-Tadalafil, can be compared with other similar compounds such as sildenafil and vardenafil, which are also PDE5 inhibitors used to treat erectile dysfunction . Unlike this compound, both sildenafil and vardenafil are active compounds with similar mechanisms of action. Tadalafil has a longer half-life and greater selectivity for PDE5 compared to sildenafil and vardenafil . This makes Tadalafil a preferred choice for chronic conditions requiring once-daily dosing . Other similar compounds include the (6R,12aR)- and (6S,12aS)-diastereomers of Tadalafil, which also exhibit varying degrees of PDE5 inhibitory activity .

生物活性

Introduction

Cis-ent-Tadalafil is a deuterated analog of Tadalafil, primarily recognized for its selective inhibition of phosphodiesterase type 5 (PDE5). This compound is significant in both pharmacological research and clinical applications due to its unique properties and mechanisms of action. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

This compound functions primarily through the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to relaxation of smooth muscle tissues and enhanced blood flow. This mechanism is crucial for conditions such as erectile dysfunction and pulmonary arterial hypertension.

Key Mechanism Details

- Target Enzyme: Phosphodiesterase type 5 (PDE5)

- Effect: Inhibition leads to increased cGMP levels

- Outcome: Smooth muscle relaxation and improved blood flow

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of its parent compound Tadalafil due to the incorporation of deuterium. This modification enhances its stability and alters its absorption and metabolism.

Pharmacokinetic Parameters

| Parameter | This compound | Tadalafil |

|---|---|---|

| Cmax (ng/ml) | Varies by dosage | 358 ± 91 (20 mg) |

| Tmax (h) | Varies by dosage | 3.0 (1.0 – 24.0) |

| Half-life (h) | Varies by dosage | 35 ± 19 |

| AUC0-t (ng.h/ml) | Varies by dosage | 11584 ± 3979 |

The pharmacokinetic studies indicate that the absorption rates and peak plasma concentrations can be significantly affected by the presence of deuterium in this compound, allowing for more precise measurements in research settings .

Research Applications

This compound is utilized in various scientific studies to understand metabolic pathways and enzyme interactions. Its isotopic labeling allows researchers to trace metabolic processes with greater accuracy.

- Metabolic Pathway Studies: Used as a tracer to study drug metabolism.

- Enzyme Interaction Studies: Helps elucidate interactions between drugs and biological systems.

Case Study: Protective Effects Against Cisplatin-Induced Toxicity

A notable study investigated the protective effects of Tadalafil against reproductive toxicity induced by cisplatin in male rats. The results demonstrated that Tadalafil mitigated the adverse effects on sperm count, testosterone levels, and testicular structure.

Key Findings:

- Sperm Count Improvement: Tadalafil restored normal sperm counts affected by cisplatin.

- Testosterone Levels: Normalized serum testosterone levels post-treatment.

- Oxidative Stress Reduction: Decreased markers of oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other PDE5 inhibitors, which aids in understanding its unique properties.

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Deuterated analog known for PDE5 inhibition | Enhanced stability due to deuterium |

| Tadalafil | Widely used PDE5 inhibitor for erectile dysfunction | Standard formulation without isotopic modification |

| Sildenafil | Another PDE5 inhibitor | Different chemical structure |

The incorporation of deuterium in this compound not only enhances its pharmacokinetic profile but also provides a valuable tool for studying drug metabolism in various biological contexts .

特性

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IERDGZPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-28-4 | |

| Record name | Tadalafil, (6S ,12aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TADALAFIL, (6S ,12AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。